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Fluorocholine bromide

Cat. No.: B1165293
M. Wt: 202.07
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Choline (B1196258) Metabolism in Biological Research

Choline is a vital nutrient that plays a fundamental role in several key biological processes. researchgate.netresearchgate.net It serves as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are essential structural components of cell membranes. researchgate.netwikipedia.org The integrity and fluidity of these membranes are crucial for cellular function and signaling.

The metabolic pathways of choline are complex and interconnected with other significant cellular processes. frontiersin.orgnih.gov Choline is transported into the cell by specific transporter proteins. nih.govnih.gov Once inside the cell, it can undergo three primary metabolic fates:

Phosphorylation: Choline is phosphorylated by the enzyme choline kinase (CK) to produce phosphocholine. wikipedia.orgnih.gov This is the first and rate-limiting step in the CDP-choline pathway (also known as the Kennedy pathway) for the de novo synthesis of phosphatidylcholine. cdnsciencepub.comasm.org

Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase (CAT) to synthesize the neurotransmitter acetylcholine (B1216132) (ACh). wikipedia.orgnih.govsigmaaldrich.com ACh is critical for nerve impulse transmission in both the central and peripheral nervous systems. nih.govnih.gov

Oxidation: Choline can be oxidized in the liver and kidney to form betaine, which acts as an important methyl donor in the methionine cycle, contributing to epigenetic regulation through DNA and protein methylation. imrpress.comimrpress.com

Alterations in choline metabolism are a hallmark of various pathological conditions, most notably cancer. frontiersin.orgnih.gov Rapidly proliferating cancer cells exhibit an increased demand for membrane phospholipids (B1166683) to support the formation of new cell membranes. frontiersin.orgnih.gov This often leads to the upregulation of choline transporters and increased activity of choline kinase. nih.govnih.gov This "cholinic phenotype" of cancer cells forms the basis for using choline-based molecules as imaging agents. imrpress.com

Conceptual Framework for Choline Analogue Development in Molecular Probing

The development of choline analogues for molecular probing is predicated on the altered choline metabolism observed in diseased tissues, particularly in cancer. snmjournals.orgnih.gov The primary goal is to create molecules that can mimic natural choline, be taken up by cells through the same transport mechanisms, and become trapped intracellularly, thereby allowing for external detection and imaging. snmjournals.orgnih.gov

The conceptual framework for developing these analogues involves several key considerations:

Biological Mimicry: The analogue must be structurally similar enough to choline to be recognized and transported by choline transporters and to serve as a substrate for choline kinase. snmjournals.org

Metabolic Trapping: For imaging applications, particularly with Positron Emission Tomography (PET), the analogue, once inside the cell, should be rapidly phosphorylated by choline kinase. The resulting phosphorylated analogue is polar and becomes trapped within the cell, as it is a poor substrate for subsequent enzymes in the phosphatidylcholine biosynthesis pathway and cannot easily diffuse back across the cell membrane. snmjournals.orgnih.gov This intracellular accumulation provides a strong and sustained signal from the target tissue.

Incorporation of a Reporter Moiety: A reporter group, such as a radionuclide for PET imaging, must be incorporated into the choline analogue's structure. This label must not significantly interfere with the molecule's biological activity. snmjournals.org For PET, isotopes like Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F) are commonly used.

The development of fluorinated choline analogues, such as fluorocholine (B1215755), was driven by the practical advantages of the ¹⁸F isotope, which has a longer half-life (109.8 minutes) compared to ¹¹C (20.4 minutes). mdpi.com This longer half-life allows for more complex and longer duration imaging studies and facilitates distribution to imaging centers without an on-site cyclotron. mdpi.com

Historical Evolution of Fluorocholine as a Radiochemical Research Tool

The journey of fluorocholine as a research tool began with the success of its predecessor, ¹¹C-choline, in tumor imaging. snmjournals.orgyu.ac.kr Early studies with ¹¹C-choline demonstrated its potential for visualizing various cancers, including those of the prostate and brain. yu.ac.kr However, the short half-life of ¹¹C was a significant logistical challenge. nih.gov

This limitation spurred the development of ¹⁸F-labeled choline analogues. One of the initial efforts was the synthesis of [¹⁸F]fluoroethylcholine. snmjournals.org However, the synthesis and purification of this compound presented challenges. snmjournals.org

A significant advancement came with the development of [¹⁸F]fluoromethyl-dimethyl-2-hydroxyethylammonium, commonly known as [¹⁸F]fluorocholine (FCH). snmjournals.orgsnmjournals.org DeGrado and colleagues synthesized this compound and demonstrated that it was a good substrate for choline kinase and was taken up by cancer cells. snmjournals.orgsnmjournals.org Their initial findings in prostate cancer patients were promising, showing clear tumor visualization. researchgate.net

The synthesis of [¹⁸F]fluorocholine bromide involves a two-step process. First, [¹⁸F]fluorobromomethane is synthesized from the reaction of dibromomethane (B42720) with [¹⁸F]fluoride. Subsequently, N,N-dimethylaminoethanol is N-alkylated with the [¹⁸F]fluorobromomethane to produce [¹⁸F]fluorocholine as the bromide salt. openmedscience.com

Further research has led to the development of deuterated versions of fluorocholine, such as [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH), to enhance its metabolic stability by reducing its oxidation. mdpi.comaacrjournals.org

The following table provides a comparative overview of the in vitro phosphorylation rates and cellular uptake of various choline analogues, illustrating the research that underpins the selection of specific compounds for further development.

CompoundRelative Phosphorylation Rate (vs. Choline)Relative Uptake in PC-3 Cells (vs. FCH)
[¹⁴C]Choline (CH)Similar to FCHComparable
[¹⁸F]Fluoromethyl-dimethyl-2-hydroxyethylammonium (FCH)Similar to Choline1.0
[¹⁸F]Fluoromethyl-methylethyl-2-hydroxyethylammonium (FMEC)Similar to CholineNot reported
[¹⁸F]Fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC)~30% lower than Choline~0.2
[¹⁸F]Fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC)~60% lower than CholineComparable
Data sourced from DeGrado et al. (2001). snmjournals.orgnih.gov

The evolution of fluorocholine and its analogues continues to be an active area of research, with ongoing studies exploring their utility in various clinical contexts and the development of new derivatives with improved properties. snmjournals.orgnih.gov

Properties

Molecular Formula

C5H13BrFNO

Molecular Weight

202.07

Purity

>95%

Synonyms

N-(fluoromethyl)-2-hydroxy-N,N-dimethylethanaminium bromide

Origin of Product

United States

Radiochemistry and Synthetic Methodologies of Fluorocholine Bromide

Strategies for [18F]Fluoride Incorporation into Fluorocholine (B1215755) Bromide Precursors

The synthesis of [18F]fluorocholine bromide is primarily achieved through a two-step process that begins with the incorporation of the positron-emitting radionuclide, fluorine-18 (B77423) ([18F]). openmedscience.comresearchgate.net The initial and most critical phase is the production of a reactive [18F]fluoromethylating agent, which then serves to alkylate a precursor molecule to form the final product. nih.govnih.gov This process relies on well-established principles of radiochemistry, particularly leveraging nucleophilic substitution reactions to create the necessary carbon-fluorine bond.

Nucleophilic Substitution Reactions in Radiosynthesis

The core strategy for introducing the [18F] label is a nucleophilic substitution reaction. nih.govresearchgate.net In this type of reaction, a nucleophile—an electron-rich chemical species—attacks an electron-deficient center in another molecule, displacing a leaving group. For the synthesis of [18F]fluorocholine, the [18F]fluoride ion, obtained from a cyclotron, acts as the nucleophile. openmedscience.comuchicago.edu

The most common pathway involves a mono-nucleophilic substitution on dibromomethane (B42720) (CH₂Br₂). openmedscience.com In this first step, the [18F]fluoride ion displaces one of the bromide ions on the dibromomethane molecule. openmedscience.comresearchgate.net This reaction is typically mediated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in conjunction with potassium carbonate, to enhance the nucleophilicity of the [18F]fluoride. openmedscience.comnih.govnih.gov The product of this initial step is the volatile intermediate, [18F]fluorobromomethane ([18F]FCH₂Br). openmedscience.comresearchgate.net This intermediate is then used in the subsequent step to radiolabel the choline (B1196258) precursor. openmedscience.com An alternative approach utilizes ditosylmethane (B90914) as the starting material, which is fluorinated to generate [18F]fluoromethyl tosylate ([18F]FCH₂OTs) as the reactive intermediate. nih.gov

Role of Precursor Compounds in Radiosynthesis (e.g., N,N-dimethylaminoethanol)

Precursor compounds are the foundational molecules upon which the final radiopharmaceutical is built. In the synthesis of [18F]fluorocholine, the key precursor is a tertiary amine, N,N-dimethylaminoethanol (DMAE). openmedscience.comnih.govabx.de After the generation of the [18F]fluorobromomethane intermediate, this reactive agent is used to N-alkylate the DMAE molecule. openmedscience.comresearchgate.net

The nitrogen atom in DMAE acts as a nucleophile, attacking the carbon atom of [18F]fluorobromomethane. This second nucleophilic substitution reaction forms a new carbon-nitrogen bond, displacing the remaining bromide ion and resulting in the formation of [18F]fluorocholine as a bromide salt. openmedscience.comresearchgate.net The entire two-step process, from [18F]fluoride to the final product, is often carried out in a "one-pot" synthesis within an automated module. nih.gov

Automated Radiosynthesis Platforms for Fluorocholine Production

To meet the demands for clinical use, the production of [18F]fluorocholine has been transitioned from manual laboratory methods to fully automated processes. nih.gov These automated synthesis platforms, or "synthesizers," provide a reliable, reproducible, and safe method for manufacturing the radiopharmaceutical, minimizing radiation exposure to operators. researchgate.netnih.gov Commercial modules, such as the GE TracerLab (including MX and FX models) and FASTlab II, are frequently adapted for this purpose. openmedscience.comnih.govnih.govsnmjournals.org

Design and Optimization of Reactor Systems

The core of an automated synthesizer is the reactor vessel, where the chemical reactions take place. For [18F]fluorocholine synthesis, modifications to standard commercial modules are often necessary. openmedscience.com For instance, the GE TracerLab FX(FDG) module, originally designed for [18F]FDG production, has been successfully modified for [18F]fluorocholine synthesis by implementing a new reactor design. openmedscience.comresearchgate.net The default module may be equipped with a glass-carbon reactor with a limited volume (e.g., 22 mL), which can be adapted to better accommodate the specific requirements of the two-step, gas-phase synthesis methodology. openmedscience.comsnmjournals.org

Optimization of the reactor system is critical. Some synthesis modules are designed for liquid-phase chemistry, which can lead to lower yields when performing gas-phase reactions necessary for producing the [18F]fluorobromomethane intermediate. nih.gov Modifications such as incorporating closed pinch valves at the reactor's entrance and exit can seal the vessel during synthesis, permitting higher-yielding reaction conditions. nih.gov

Solid-Phase Extraction Techniques for Purification

Following synthesis, the crude reaction mixture contains the desired [18F]this compound along with unreacted precursors, intermediates, and other byproducts. Solid-phase extraction (SPE) is a widely used and efficient method for purification that avoids the complexity of High-Performance Liquid Chromatography (HPLC). nih.govkjcls.org This technique relies on passing the liquid mixture through a series of cartridges containing a solid stationary phase that selectively retains impurities or the final product. openmedscience.comnih.gov

A common purification sequence for [18F]fluorocholine involves several types of SPE cartridges. For example, Sep-Pak Silica (B1680970) cartridges are used to trap and remove impurities after the formation of the [18F]fluorobromomethane intermediate. openmedscience.comkoreascience.kr The final product is often purified using a combination of cation exchange cartridges (like Sep-Pak Accell CM or CM-Light) and reverse-phase cartridges (such as Sep-Pak C18 or tC18). openmedscience.comnih.govnih.govsnmjournals.org The [18F]fluorocholine is trapped on the cation exchange cartridge, which is then washed to remove any remaining impurities before the final product is eluted with a sterile saline solution. snmjournals.org

Optimization of Reaction Conditions for Radiochemical Yield and Purity

Achieving high radiochemical yield (RCY) and purity is paramount for the routine clinical production of [18F]fluorocholine. This requires careful optimization of various reaction parameters, including precursor concentration, temperature, reaction time, and purification methods. koreascience.kr

Studies have shown that the concentration of the N,N-dimethylaminoethanol (DMAE) precursor significantly impacts the synthesis yield. Using DMAE in its original, undiluted form can result in lower yields. happycampus.com However, diluting DMAE to a 10% solution with a solvent like dimethyl sulfoxide (B87167) has been shown to significantly increase the radiochemical yield from approximately 11.5% to over 30%. happycampus.com

The purification step is another critical area for optimization. The number of silica cartridges used to purify the [18F]fluorobromomethane intermediate can be adjusted. Research indicates that using three silica cartridges provides effective purification without a statistically significant difference in yield compared to using four cartridges. koreascience.kr Furthermore, controlling the helium flow rate during the transfer of the volatile intermediate and properly conditioning the SPE cartridges are necessary to ensure repeatable elution and minimize residual DMAE in the final product. openmedscience.com Optimizing the azeotropic drying of the initial [18F]fluoride by using high vacuum pressure has also been shown to significantly improve the final radiochemical yield. researchgate.net

Through these optimizations, automated syntheses can be completed in 35 to 70 minutes, consistently producing [18F]fluorocholine with high radiochemical purity (>99%) and reproducible yields. nih.govsnmjournals.org

Interactive Data Table 1: Synthesis Outcomes on Automated Platforms

Platform / MethodRadiochemical Yield (RCY)Radiochemical PuritySynthesis Time
GE TracerLab MX (modified) nih.gov15-25% (not decay-corrected)>99%< 35 min
GE FASTlab II snmjournals.org17.8 ± 2.5%>99%70 min
One-pot SPE method researchgate.net18.8 ± 2.1% (End of Bombardment)>90%49 ± 5 min
Modified GE TracerLab MX researchgate.net12 ± 3% (not decay-corrected)>99.99%49 min

Interactive Data Table 2: Effect of DMAE Concentration on Radiochemical Yield

DMAE ConcentrationRadiochemical Yield (RCY)
Original Solution (100%) happycampus.com11.5 ± 0.5%
10% Solution in DMSO happycampus.com30.1 ± 5.2%

Influence of Solvents and Bases on Alkylation Efficiency

The efficiency of the N-alkylation step in [¹⁸F]Fluorocholine synthesis is critically dependent on the choice of solvent and the base system used to activate the [¹⁸F]fluoride. The synthesis is typically a two-step process: first, the production of [¹⁸F]fluorobromomethane, followed by its reaction with N,N-dimethylaminoethanol (DMAE). openmedscience.com

Solvents: Anhydrous acetonitrile (B52724) is the most commonly employed solvent in this synthesis. openmedscience.comnih.gov Its primary role is to facilitate the nucleophilic substitution reaction by solvating the potassium-Kryptofix complex while ensuring a water-free environment. The presence of water can significantly reduce the radiochemical yield by reacting with the highly nucleophilic [¹⁸F]fluoride. researchgate.netresearchgate.net Research has shown that improving the azeotropic drying process to rigorously remove water from the acetonitrile and reaction vessel leads to a statistically significant, one-fold increase in the final radiochemical yield. researchgate.netresearchgate.net

Bases and Catalysts: The reaction is mediated by a combination of Kryptofix 2.2.2 (K₂₂₂) and a weak base, typically potassium carbonate (K₂CO₃). snmjournals.orgnih.gov The Kryptofix chelates the potassium ion (K⁺), effectively separating it from the [¹⁸F]fluoride anion. This sequestration exposes the "naked" and highly reactive [¹⁸F]fluoride, enhancing its nucleophilicity for the initial attack on dibromomethane to form [¹⁸F]fluorobromomethane. openmedscience.comresearchgate.net The potassium carbonate acts as a base to maintain the reaction conditions.

The table below summarizes the key reagents and their functions in optimizing the alkylation efficiency.

ComponentChemical NameRole in Synthesis
Solvent Anhydrous AcetonitrileProvides a non-aqueous medium for the nucleophilic substitution, preventing the quenching of [¹⁸F]fluoride by water. openmedscience.comnih.gov
Catalyst Kryptofix 2.2.2A cryptand that chelates the potassium ion, increasing the nucleophilicity and reactivity of the [¹⁸F]fluoride anion. openmedscience.comsnmjournals.org
Base Potassium Carbonate (K₂CO₃)Used in conjunction with Kryptofix 2.2.2 to facilitate the elution and activation of [¹⁸F]fluoride. openmedscience.comsnmjournals.org
Precursor Dibromomethane (CH₂Br₂)The substrate that undergoes nucleophilic substitution by [¹⁸F]fluoride to form the intermediate, [¹⁸F]fluorobromomethane. openmedscience.com
Substrate N,N-dimethylaminoethanol (DMAE)The tertiary amine that is N-alkylated by [¹⁸F]fluorobromomethane to produce the final [¹⁸F]this compound salt. openmedscience.comresearchgate.net

Temperature Effects on Regioselectivity and Reaction Kinetics

Temperature is a critical parameter that governs the kinetics and efficiency of the multi-step [¹⁸F]Fluorocholine synthesis. Each stage of the process is optimized at a specific temperature to maximize reaction rates and product formation while minimizing degradation.

Azeotropic Drying: The initial step involves the drying of the [¹⁸F]fluoride-Kryptofix complex. This is typically performed by heating the residue with acetonitrile at approximately 110°C to ensure the complete removal of water, which is crucial for the subsequent fluorination reaction. openmedscience.com

Synthesis of [¹⁸F]Fluorobromomethane: The nucleophilic substitution of dibromomethane with the activated [¹⁸F]fluoride is conducted at an elevated temperature, generally between 95°C and 100°C. openmedscience.comnih.gov This temperature is required to overcome the activation energy of the reaction and ensure a rapid and efficient conversion to the gaseous [¹⁸F]fluorobromomethane intermediate.

N-Alkylation of DMAE: The final step, where the [¹⁸F]fluorobromomethane alkylates N,N-dimethylaminoethanol, is also temperature-dependent. The reaction is typically carried out by heating the mixture to 100°C for a short duration, usually between 5 to 10 minutes. nih.gov This controlled heating accelerates the quaternization of the amine, leading to the formation of [¹⁸F]this compound.

The precise control of these temperatures is essential for achieving high, reproducible radiochemical yields.

Synthesis StepTemperatureDurationPurpose
Drying of K[¹⁸F]-K₂₂₂ Complex 110°C~3 minutesTo remove residual water via azeotropic distillation with acetonitrile. openmedscience.com
Formation of [¹⁸F]Fluorobromomethane 95°C - 100°C~4-5 minutesTo facilitate the rapid nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. openmedscience.comnih.gov
N-Alkylation of DMAE 100°C~10 minutesTo promote the efficient reaction between [¹⁸F]fluorobromomethane and DMAE to form the final product. nih.gov

Radiochemical Characterization and Quality Assurance in Research Production

Rigorous quality assurance is essential to guarantee the purity, identity, and stability of the final [¹⁸F]Fluorocholine product. A series of analytical tests are performed to ensure it meets all release criteria before use. nih.govresearchgate.net The final product is consistently produced with a high radiochemical purity of ≥99%. openmedscience.comsnmjournals.org

Radiochemical Purity and Identity: The radiochemical purity, which is the fraction of the total radioactivity present in the desired chemical form, is determined using two primary methods:

Radio-High Performance Liquid Chromatography (r-HPLC): This is the gold standard for separating and quantifying radioactive components. A common method uses a strong cation exchange (SCX) column with a mobile phase of 0.25 M Sodium Phosphate (B84403) Monobasic (NaH₂PO₄) and acetonitrile. nih.govresearchgate.net The identity of [¹⁸F]Fluorocholine is confirmed by comparing its retention time to that of a non-radioactive reference standard. nih.gov

Radio-Thin Layer Chromatography (r-TLC): A faster, complementary method to r-HPLC. It provides a retention factor (Rf) value (e.g., 0.64) that is characteristic of [¹⁸F]Fluorocholine. nih.govresearchgate.net

Chemical Purity: The absence of chemical impurities, such as residual solvents and unreacted precursors, is verified using Gas Chromatography (GC). nih.govresearchgate.net This technique can detect and quantify volatile compounds that could interfere with the final application.

Other Quality Control Parameters:

pH: The pH of the final solution is measured to ensure it is within a physiologically acceptable range (e.g., 6.42 ± 0.04). nih.govresearchgate.net

Radionuclidic Identity: The identity of the radionuclide is confirmed by measuring its half-life. The experimentally determined half-life must correspond to that of Fluorine-18, which is approximately 109.7 minutes. nih.govresearchgate.net

Sterility and Endotoxins: The final product is passed through a 0.22-micron sterile filter to ensure sterility. openmedscience.com Tests for bacterial endotoxins are also performed to ensure the product is free from pyrogens.

Filter Integrity Test: This test is conducted post-filtration to confirm that the sterile filter was not compromised during the formulation process. nih.govresearchgate.net

The following table summarizes the key quality assurance tests performed on [¹⁸F]Fluorocholine.

Quality Control TestAnalytical MethodTypical Specification / Purpose
Radiochemical Purity r-HPLC, r-TLC≥99% of radioactivity is present as [¹⁸F]Fluorocholine. openmedscience.comnih.govresearchgate.net
Radionuclidic Identity Gamma Spectrometry / Half-life measurementHalf-life of 109.7 ± 2 minutes, consistent with ¹⁸F. nih.govresearchgate.net
Chemical Purity (Residual Solvents) Gas Chromatography (GC)Quantifies levels of ethanol, acetonitrile, dibromomethane, and DMAE to ensure they are below established limits. nih.govresearchgate.net
pH pH MeterWithin a physiologically acceptable range (e.g., 4.5 - 7.5). nih.govresearchgate.net
Sterility Filter Integrity Test / CultureEnsures the final product is free from microbial contamination. openmedscience.comnih.govresearchgate.net
Bacterial Endotoxins LAL TestEnsures the product is non-pyrogenic.

Molecular and Cellular Mechanisms of Fluorocholine Uptake and Intracellular Processing

Choline (B1196258) Transporter-Mediated Cellular Entry Mechanisms

The initial and rate-limiting step for the intracellular metabolism of fluorocholine (B1215755) is its transport across the plasma membrane. As a charged quaternary ammonium (B1175870) salt, fluorocholine cannot passively diffuse into the cell and relies on a sophisticated network of specialized carrier proteins known as choline transporters. These transporters, which are responsible for the uptake of endogenous choline, also recognize and transport fluorocholine.

The primary transporters involved in choline uptake are broadly categorized based on their affinity for choline:

High-Affinity Choline Transporters (CHT): These are sodium- and chloride-dependent transporters primarily expressed in cholinergic neurons, where they are crucial for supplying the choline required for acetylcholine (B1216132) synthesis.

Choline Transporter-Like Proteins (CTLs): This family, particularly CTL1 and CTL2, exhibits intermediate affinity for choline and is ubiquitously expressed in various tissues. nih.govnih.gov CTL1 is a key transporter for providing choline for phospholipid synthesis in non-neuronal cells. amegroups.orgmdpi.com Studies have shown that in certain cell types, extracellular signals can activate the transcription of the gene encoding for CTL1, leading to increased choline uptake and subsequent phosphatidylcholine synthesis. amegroups.org

Organic Cation Transporters (OCTs): These transporters have a low affinity for choline and are generally considered to have a minor role in choline uptake for metabolic purposes compared to CHT and CTLs.

Fluorocholine is recognized as a substrate by these transport systems, allowing it to be actively transported into the cytoplasm. The expression levels of these transporters, particularly CTL1, can be a significant determinant of the rate of fluorocholine accumulation within a cell. amegroups.orgmdpi.com

Enzymatic Phosphorylation by Choline Kinases

Once inside the cell, fluorocholine is rapidly phosphorylated at its hydroxyl group to produce fluorophosphocholine. This critical step is catalyzed by the enzyme choline kinase (CK), the first enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. nih.gov This phosphorylation reaction serves two main purposes: it "traps" the fluorocholine molecule inside the cell, as the negatively charged phosphate (B84403) group prevents it from being transported back across the cell membrane, and it prepares the molecule for subsequent steps in the phospholipid synthesis pathway.

There are two main isoforms of choline kinase in humans, choline kinase alpha (CKα) and choline kinase beta (CKβ), which are encoded by different genes. wikipedia.org Upregulation of choline kinase activity, particularly CKα, is a hallmark of increased cellular proliferation and has been observed in various cancer types. amegroups.org This increased enzymatic activity leads to enhanced trapping of fluorocholine, forming the biochemical basis for its use in imaging proliferating tissues.

Kinetic studies have been performed to compare the efficiency of human choline kinase in phosphorylating fluorocholine versus its natural counterpart, choline. Research on the recombinant human choline kinase α-2 isoform has demonstrated that fluorocholine is an effective substrate for the enzyme, behaving as a competitive substrate to choline at the catalytic site. snmjournals.org The replacement of a methyl hydrogen with a fluorine atom does not significantly alter the substrate properties for the hCKα-2 isoform. snmjournals.org

Substrate/InhibitorParameterValue (hCKα-2 isoform)Source
CholineKm87.7 ± 6.8 µM snmjournals.org
CholineVmax99.3 ± 3.6 µmol/min/mg snmjournals.org
Fluorocholine (FCH)KmSimilar to Choline snmjournals.org
Fluorocholine (FCH)Vmax89.3 ± 2.2 µmol/min/mg snmjournals.org
Fluorocholine (FCH)KI (inhibiting Choline)127 ± 14 µM snmjournals.org
CholineKI (inhibiting FCH)62.8 ± 3.8 µM snmjournals.org

Table 1: Kinetic parameters of Choline and Fluorocholine with human Choline Kinase α-2. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). KI (inhibition constant) represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate.

Integration into Phospholipid Biosynthesis Pathways

Following its phosphorylation, fluorophosphocholine is integrated into the de novo pathway for phosphatidylcholine (PC) synthesis, known as the Kennedy pathway or the CDP-choline pathway. wikipedia.orgopenmedscience.comresearchgate.net This pathway is the primary route for PC production in mammalian cells and is essential for the synthesis of cellular membranes. researchgate.netnih.gov

The key steps involving the fluorinated analog are:

Formation of CDP-Fluorocholine: Fluorophosphocholine reacts with cytidine (B196190) triphosphate (CTP). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme in the Kennedy pathway. wikipedia.orgwikipedia.org The product of this reaction is cytidine diphosphate-fluorocholine (CDP-fluorocholine), with the release of pyrophosphate.

Synthesis of Fluorophosphatidylcholine: The final step involves the enzyme choline/ethanolamine phosphotransferase (CEPT) , which catalyzes the transfer of the fluorophosphocholine moiety from CDP-fluorocholine to a diacylglycerol (DAG) molecule. wikipedia.org This results in the formation of fluorophosphatidylcholine, a fluorinated analog of PC, which is then incorporated into cellular membranes.

By participating in this pathway, fluorocholine acts as a tracer for active membrane biosynthesis. openmedscience.comsci-hub.se The rate of its incorporation into phospholipids (B1166683) is directly related to the metabolic activity of the cell and its demand for new membrane components, which is particularly high in rapidly proliferating cells.

Intracellular Metabolic Fate and Metabolite Profiling

While the primary metabolic route for intracellular fluorocholine is phosphorylation and subsequent incorporation into phospholipids, an alternative catabolic pathway exists. nih.govnih.gov This pathway involves the oxidation of fluorocholine, a reaction catalyzed by the enzyme choline oxidase, which is found predominantly in the liver and kidneys. researchgate.net This oxidation converts fluorocholine into its corresponding metabolite, fluorobetaine. researchgate.net

Therefore, within a cell, a profile of fluorinated metabolites can be identified. High-performance liquid chromatography (radio-HPLC) analysis of tissues following administration of radiolabeled fluorocholine has identified the relative proportions of these metabolites. researchgate.net The intracellular pool of fluorinated compounds typically consists of:

Unmetabolized Fluorocholine

Fluorophosphocholine (the trapped form)

Fluorophosphatidylcholine (incorporated into membranes)

Fluorobetaine (from the oxidative pathway)

The relative abundance of these metabolites provides a snapshot of the cell's metabolic state. In cells with high proliferative rates and upregulated choline kinase, the majority of the intracellular signal comes from fluorophosphocholine. researchgate.netnih.gov Conversely, in tissues with high choline oxidase activity, a significant fraction may be converted to fluorobetaine. researchgate.net

Isotope Effects on Fluorocholine Metabolism (e.g., Deuteration Strategies)

The metabolic stability of fluorocholine can be influenced by isotopic substitution, a phenomenon known as the kinetic isotope effect. This principle has been strategically employed to enhance the properties of fluorocholine as a metabolic tracer. Specifically, deuteration—the replacement of hydrogen (¹H) atoms with their heavier isotope, deuterium (B1214612) (²H or D)—at specific positions on the fluorocholine molecule has been shown to slow down its metabolic degradation. nih.gov

A deuterated analog, [¹⁸F]fluoromethyl-[1,2-²H₄]choline ([¹⁸F]D4-FCH), was developed to be more resistant to oxidation by choline oxidase. nih.govnih.gov The C-H bonds adjacent to the quaternary amine are the site of enzymatic oxidation. Replacing these hydrogens with deuterium creates stronger C-D bonds, which are more difficult for choline oxidase to break. This deuterium isotope effect significantly reduces the rate of conversion of fluorocholine to fluorobetaine. nih.govresearchgate.net

CompoundCondition% Intact after 1 hourSource
[¹⁸F]Fluorocholine (FCH)Treatment with potassium permanganate (B83412)~40% nih.gov
[¹⁸F]D4-Fluorocholine (D4-FCH)Treatment with potassium permanganate~80% nih.gov

Table 2: Comparative stability of Fluorocholine (FCH) and Deuterated Fluorocholine (D4-FCH) against oxidation. Potassium permanganate is a strong oxidizing agent used to simulate the enzymatic oxidation by choline oxidase.

Preclinical Investigations and Biological Evaluation of Fluorocholine in Research Models

In Vitro Cellular Uptake and Retention Studies

In vitro studies using cultured cell lines have been pivotal in understanding the fundamental mechanisms governing the uptake and retention of fluorocholine (B1215755) at a cellular level. These controlled experimental settings allow for detailed analysis of transport mechanisms and metabolic pathways.

Analysis in Cultured Cell Lines for Mechanistic Insights

The uptake of fluorocholine has been evaluated in a variety of cancer cell lines to understand its cellular transport and metabolism. Once administered, fluorocholine is transported into cells, where it is phosphorylated by the enzyme choline (B1196258) kinase to form fluorophosphocholine. This phosphorylated form is then integrated into the phosphatidylcholine biosynthesis pathway, effectively trapping it within the cell. This intracellular trapping is a key principle behind its use in imaging.

Research has demonstrated varying degrees of fluorocholine uptake across different cell lines, which often correlates with the proliferative capacity of the cells. For instance, in a comparison between androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells, the uptake of [18F]fluorocholine was significantly higher in LNCaP cells. Specifically, FCH uptake was 849% greater than that of [18F]fluorodeoxyglucose (FDG) in LNCaP cells and 60% greater in PC-3 cells. This suggests a strong dependence on choline metabolism, particularly in certain cancer phenotypes.

In other studies, the uptake of fluorocholine in various digestive tumoral cell lines was also shown to be related to their proliferative capacities as measured by the MTT assay. Furthermore, investigations using a glioblastoma model with sensitive parental U87MG cells and derived resistant cells (U87MG-CIS and U87MG-DOX) found an increased uptake of FCH in the resistant cells, which was in line with accelerated choline metabolism and a more aggressive phenotype.

Below is a table summarizing the uptake of [18F]Fluorocholine in different cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeKey Finding
LNCaP Androgen-Dependent Prostate Cancer849% greater uptake of FCH compared to FDG.
PC-3 Androgen-Independent Prostate Cancer60% greater uptake of FCH compared to FDG. Accumulation of FCH was comparable to that of choline.
U87MG GlioblastomaIncreased uptake of FCH in multidrug-resistant U87MG-CIS and U87MG-DOX sublines compared to the sensitive parental line.
MCF-7 Breast CancerDemonstrated preferential uptake of a fluorescent choline tracer compared to normal cells.
HeLa Cervical CancerShowed preferential uptake of a fluorescent choline tracer compared to normal cells.
HepG2 HepatoblastomaExhibited uptake of a fluorescent choline tracer, though less than MCF-7 and HeLa cells.

Pharmacological Modulation of Fluorocholine Uptake in Cell Systems (e.g., choline transport inhibitors)

To confirm the specificity of the choline transport system in the uptake of fluorocholine, pharmacological inhibition studies have been conducted. Hemicholinium-3, a known inhibitor of the high-affinity choline transporter, has been frequently used in these experiments.

In studies involving LNCaP and PC-3 prostate cancer cells, the pre-administration of hemicholinium-3 (5 mM) resulted in a significant reduction in [18F]fluorocholine uptake. Specifically, FCH uptake was inhibited by 79% in LNCaP cells and 70% in PC-3 cells. This demonstrates that the uptake of fluorocholine is largely mediated by specific choline transporters. In contrast, the uptake of FDG was not significantly affected by hemicholinium-3, highlighting the different transport mechanisms of these two tracers.

These findings underscore the reliance of fluorocholine on the choline transport system for cellular entry, providing a clear biological basis for its use as a tracer of choline metabolism.

In Vivo Biodistribution and Pharmacokinetic Profiling in Animal Models

Animal models, particularly rodents, have been essential for characterizing the in vivo behavior of fluorocholine, including its distribution throughout the body and its rate of clearance.

Quantitative Tracer Distribution in Rodent Organ Systems

Biodistribution studies in mice have consistently shown that [18F]fluorocholine is predominantly taken up by the kidneys and liver. There is also notable accumulation in the spleen, with lower levels of uptake observed in the lungs, bone, bladder, muscle, and brain. The high uptake in the kidneys and liver suggests these are key organs in the clearance and metabolism of the tracer.

The following table presents a summary of the biodistribution of [18F]Fluorocholine in nude mice at 1 hour post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Organ%ID/g (Mean ± SD)
Kidney 8.31 ± 0.81
Liver 3.4 (approx.)
Spleen 5.63 ± 0.78
Lungs 1.78 ± 0.65
Bone 3.1 (approx.)
Muscle 1.1 (approx.)
Brain 0.6 (approx.)
Blood 0.08 ± 0.03

Note: The values are compiled from different studies and may have variations based on the specific experimental conditions.

Temporal Kinetics of Tracer Accumulation and Clearance

The pharmacokinetic profile of [18F]fluorocholine is characterized by rapid clearance from the bloodstream and swift accumulation in tissues. Studies in mice have shown that the biodistribution of the tracer is nearly static after 10 minutes post-injection. This rapid uptake and retention in target tissues are desirable characteristics for an imaging agent.

The clearance from the blood is biphasic, with two rapid exponential components that are largely complete within 3 minutes of administration, accounting for over 93% of the peak radioactivity concentration. This indicates extensive clearance of the tracer within the first 5 minutes. The concentration of radioactivity in the liver increases rapidly within the first 10 minutes and then continues to rise slowly, while the concentration in the lungs remains relatively low at all time points. The stable tissue distribution from 1 to 10 hours after administration suggests efficient metabolic trapping of the tracer.

Comparative Preclinical Assessments of Fluorocholine Analogues

To optimize the properties of choline-based radiotracers, various fluorinated analogues of choline have been synthesized and evaluated in preclinical studies. These comparisons aim to identify the analogue with the most favorable biological compatibility and imaging characteristics.

Key analogues that have been compared to fluorocholine (FCH), which is fluoromethyl-dimethyl-2-hydroxyethylammonium, include fluoroethylcholine (FEC) and fluoropropylcholine (FPC). In vitro studies have revealed differences in their rates of phosphorylation by choline kinase. While FCH showed a rate of phosphorylation similar to that of natural choline, the rates for FEC and FPC were 30% and 60% lower, respectively.

Regarding cellular uptake, the accumulation of FCH and FPC in cultured PC-3 prostate cancer cells was comparable to that of choline. However, the uptake of FEC was approximately one-fifth of that of FCH. These findings suggest that the length of the fluoroalkyl chain can significantly impact the biological behavior of the tracer. The data indicates that the fluoromethyl analogue, FCH, may have more favorable biological compatibility compared to the fluoroethyl and fluoropropyl analogues.

The table below provides a comparative summary of different fluorocholine analogues based on preclinical findings.

TracerKey Preclinical FindingReference
Fluorocholine (FCH) Phosphorylation rate similar to choline. Higher uptake than FEC in PC-3 cells.
Fluoroethylcholine (FEC) 30% lower phosphorylation rate than choline. Uptake is about one-fifth of FCH in PC-3 cells.
Fluoropropylcholine (FPC) 60% lower phosphorylation rate than choline. Uptake comparable to FCH in PC-3 cells.
[18F]fluoro-[1,2-(2)H(4)]choline Increased stability and significantly higher tumor uptake at later time points compared to FCH.

Evaluation of Tracer Behavior Relative to Native Choline and Other Derivatives

To validate fluorocholine (FCH) as a tracer for cellular proliferation, its biological behavior is often compared to that of native choline and its other radiolabeled analogs. Preclinical studies have demonstrated that FCH acts as a suitable analog, mimicking the key metabolic pathways of choline.

In a murine xenograft model using PC-3 human prostate cancer cells, [¹⁸F]FCH showed a biodistribution pattern similar to that of [¹⁴C]choline, with significant uptake observed in the kidney, liver, lung, and heart. The tumor uptake of [¹⁸F]FCH was comparable to that of [¹⁴C]choline, validating its ability to trace choline metabolism in cancerous tissues nih.gov. Both [¹⁴C]choline and FCH are substrates for the enzyme choline kinase, which phosphorylates them, effectively trapping them inside the cell nih.gov.

Further in vitro studies comparing a non-metabolizable fluorinated analog, deshydroxy-[¹⁸F]fluorocholine ([¹⁸F]dOC), with [¹¹C]choline ([¹¹C]CHO) in cancer cell lines revealed nuances in their transport and retention nih.gov. The membrane transport of both tracers could be inhibited by native (cold) choline, indicating they use the same specific transport system. At early time points (5 minutes), the cellular uptake of both tracers was comparable. However, at later time points (20 minutes), the uptake of [¹¹C]CHO was superior because, unlike [¹⁸F]dOC which is only transported, [¹¹C]CHO is both transported and subsequently trapped intracellularly by phosphorylation nih.gov. This suggests that while some fluorocholine derivatives primarily reflect choline transport, others like FCH can effectively trace both transport and the subsequent critical step of phosphorylation.

Comparison of Fluorocholine Analogs to Native Choline
TracerKey FeatureMechanismAdvantage/Disadvantage
[¹⁴C]Choline Native Choline AnalogTransported and phosphorylated by choline kinase.Gold standard for tracing choline metabolism.
[¹⁸F]Fluorocholine (FCH) Close AnalogTransported and phosphorylated, similar to native choline nih.govelsevierpure.com.Longer half-life of ¹⁸F is advantageous for imaging nih.gov.
[¹¹C]Choline ([¹¹C]CHO) Radiolabeled Native CholineTransported and phosphorylated, leading to intracellular retention nih.gov.Short half-life of ¹¹C (20.4 min) limits imaging time nih.gov.
Deshydroxy-[¹⁸F]fluorocholine ([¹⁸F]dOC) Transport TracerTransported into the cell but not significantly phosphorylated or trapped nih.gov.Isolates the transport step of choline metabolism for study nih.gov.

Impact of Structural Modifications on In Vivo Metabolic Stability

A significant challenge with choline-based radiotracers is their metabolic instability, particularly their oxidation by the enzyme choline oxidase, which primarily occurs in the liver and kidneys nih.gov. This metabolic breakdown can complicate the interpretation of imaging results. To address this, structural modifications to the fluorocholine molecule have been investigated to enhance its stability in vivo.

One successful strategy is the substitution of hydrogen atoms with deuterium (B1214612), a process known as deuteration. This modification leverages the kinetic isotope effect, which can slow down the rate of metabolic degradation nih.gov. Researchers developed a deuterated version of FCH, [¹⁸F]fluoromethyl-[1,2-²H₄]-choline (D4-FCH), to improve resistance to oxidation nih.gov.

Preclinical evaluations demonstrated that D4-FCH is significantly more resistant to oxidation in plasma, kidneys, liver, and tumor tissue compared to its non-deuterated counterpart, FCH nih.gov. Importantly, this increased stability did not compromise its ability to be phosphorylated and trapped within tumor cells. The enhanced metabolic stability of D4-FCH led to improved tumor imaging, with higher radiotracer accumulation observed in tumors at later time points compared to standard FCH nih.govnih.gov.

Tumor Uptake of FCH vs. Deuterated FCH (D4-FCH)
TracerTumor Uptake (% Injected Dose/Voxel at 60 min)Key Finding
[¹⁸F]FCH 5.50 ± 0.49Standard tracer shows susceptibility to metabolic oxidation.
[¹⁸F]D4-FCH 7.43 ± 0.47Deuteration significantly improves metabolic stability and increases tumor uptake nih.gov.

Application in Disease-Relevant Animal Models for Pathway Research

Fluorocholine's ability to trace choline metabolism makes it a valuable tool for investigating disease pathways in relevant animal models. Its application extends beyond oncology to other conditions where cellular metabolism is altered.

Investigating Altered Choline Metabolism Phenotypes in Preclinical Models

[¹⁸F]FCH has been effectively used to study conditions characterized by altered cellular metabolism, such as muscle atrophy. In a rat model where muscle atrophy was induced by starvation, researchers used [¹⁸F]FCH PET imaging to track changes in choline levels within the muscles mdpi.com.

Muscle atrophy is associated with increased muscle catabolism, leading to protein loss and shifts in energy metabolism toward lipids mdpi.com. Since choline is essential for cellular integrity and lipid metabolism, its demand and uptake are altered in this state. The study found that fasting-induced muscle atrophy resulted in a significant decrease in [¹⁸F]FCH uptake in the hindlimb muscles of the starved rats compared to the control group. This demonstrated that [¹⁸F]FCH PET can be used as a non-invasive imaging tool to detect and quantify the altered choline metabolism phenotype associated with muscle atrophy mdpi.com.

¹⁸F-FCH Uptake in Skeletal Muscle Atrophy Model
Animal GroupConditionMean Standardized Uptake Value (SUVmean)
UN Group Untreated (Control)~0.7
ST Group Starved (Muscle Atrophy)~0.4

Data adapted from a study on fasting-induced muscle atrophy in rats, showing significantly lower tracer uptake in the atrophied muscle tissue of the starved (ST) group. mdpi.com

Assessment of Tracer Response to Molecular Interventions in Animal Models

Fluorocholine tracers can also be used to assess the effectiveness of molecular interventions designed to target the choline metabolic pathway. The tracer's uptake provides a direct readout of the activity of key components of this pathway, such as choline transporters and choline kinase.

In an in vitro study using cultured PC-3 human prostate cancer cells, the response of [¹⁸F]FCH uptake to a molecular intervention was clearly demonstrated. The addition of hemicholinium-3 (HC-3), a known inhibitor of choline kinase, significantly blocked the uptake and phosphorylation of [¹⁸F]FCH in the cancer cells nih.govnih.gov. Specifically, HC-3 inhibited FCH uptake by 70-79% in prostate cancer cell lines nih.gov. This finding confirms that the tracer's accumulation is dependent on the activity of choline kinase and illustrates its utility in assessing the efficacy of therapeutic agents that target this enzyme. By monitoring changes in FCH uptake, researchers can evaluate how effectively a molecular intervention disrupts the altered choline metabolism that fuels cancer cell proliferation.

Advanced Analytical Methodologies for Fluorocholine Research and Characterization

Chromatographic Techniques (HPLC, GC) for Purity and Identity Confirmation

Chromatography is a cornerstone for the quality control of fluorocholine (B1215755), separating it from precursors, solvents, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used to confirm the compound's purity and identity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC), particularly radio-HPLC which incorporates a radioactivity detector, is essential for analyzing [¹⁸F]Fluorocholine. nih.gov This method effectively determines the radiochemical purity, which is consistently reported to be higher than 99%. researchgate.netnih.gov The identity of the radioactive species is confirmed by comparing its retention time to that of a non-radioactive reference standard (a "cold standard") of fluorocholine. nih.govresearchgate.net The identity is verified if the radioactive peak co-elutes with the standard. nih.gov A mixed-mode column operated in Hydrophilic Interaction Liquid Chromatography (HILIC) mode with an ammonium (B1175870) acetate (B1210297) buffered mobile phase and an acetonitrile-water gradient can be used for the separation of choline (B1196258) and its salts. thermofisher.cn

Gas Chromatography (GC) is employed to detect and quantify volatile chemical impurities and residual solvents that may be present from the synthesis process. researchgate.net A flame ionization detector (FID) is typically used for this purpose. researchgate.net This analysis is crucial to ensure that levels of potentially toxic substances are below established safety thresholds. nih.gov Common impurities analyzed include precursors like N,N-dimethylaminoethanol and reagents such as dibromomethane (B42720) and acetonitrile (B52724). researchgate.netnih.gov Using a capillary column and an isothermal oven temperature of 35°C, these compounds can be well-resolved and eluted within three minutes. nih.gov

Table 1: Example of HPLC System Parameters for [¹⁸F]Fluorocholine Analysis

Parameter Specification
Column SCX (Strong Cation Exchange)
Mobile Phase 0.25 M NaH₂PO₄ : Acetonitrile
Detector Radioactivity Detector (e.g., PIN diode), Refractive Index Detector
Purity Result > 99%
Relative Retention Time ~1.02

Data sourced from multiple studies presenting convenient quality control methods. researchgate.netnih.govnih.gov

Table 2: Impurities Quantified by Gas Chromatography (GC) during [¹⁸F]Fluorocholine Quality Control

Compound Typical Detection Status
Ethanol Detected below threshold limit (< 5 mg/ml)
Acetonitrile Detected below threshold limit (< 0.41 mg/ml)
N,N-dimethylaminoethanol Undetectable
Dibromomethane Undetectable

Data from a validated quality control analysis work-up procedure. nih.gov

Spectroscopic Approaches for Molecular Structure Elucidation (e.g., NMR for cold standards)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of fluorocholine. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of the non-radioactive ("cold standard") fluorocholine bromide.

NMR analysis provides detailed information about the chemical environment of atoms within the molecule. For fluorocholine, ¹H NMR and ¹³C NMR are used to confirm the molecular backbone and the position of the fluorine atom. Studies using NMR spectroscopy have determined the preferred conformation of fluorocholine in an aqueous solution. rsc.org This research indicates that the N⁺–C–C–F dihedral angle is predominantly synclinal, a key structural feature influencing its biological behavior. rsc.org This contrasts with related compounds where the conformation is antiplanar. rsc.org In addition to solution-state analysis, X-ray crystallography has been used to determine the solid-state structure of fluorocholine analogues, providing complementary data on bond lengths and angles. rsc.org Proton magnetic resonance spectroscopy (¹H MRS) has also been utilized in research settings to detect choline compounds in tissues, demonstrating the technique's utility for analyzing this class of molecules. nih.govucsf.edu

Table 3: Conformational Analysis of Fluorocholine in Aqueous Solution by NMR

Molecular Fragment Preferred Conformation Method of Determination
N⁺–C–C–F Synclinal NMR Spectroscopy

Finding from a study on the solid-state and solution structures of fluorocholine and its analogues. rsc.org

Radiometric and Scintillation Counting Methods for Quantitative Analysis

Given that fluorocholine is most widely used in its ¹⁸F-labeled form for Positron Emission Tomography (PET), radiometric methods are fundamental for its quantitative analysis. cyclotron.nlnih.gov These techniques measure the amount of radioactivity, allowing for the quantification of the tracer in various samples.

Liquid scintillation counting is a highly sensitive method for quantifying beta-emitting radionuclides like ¹⁸F. youtube.com The principle involves dissolving the radioactive sample in a "scintillation cocktail," a mixture of a solvent and scintillators (fluors). youtube.com The energy from the radioactive decay is transferred to the scintillator molecules, which then emit photons of light. youtube.com These light flashes are detected and converted into an electrical signal by photomultiplier tubes, allowing for the measurement of the sample's radioactivity. youtube.com This technique is essential for analyzing the radioactivity in biological samples such as blood and tissue to perform pharmacokinetic modeling. nih.gov

In clinical and research settings, PET imaging is the primary radiometric method for quantifying [¹⁸F]Fluorocholine distribution in vivo. nih.gov PET scanners detect the pairs of gamma rays emitted indirectly by the positron-emitting ¹⁸F isotope. The concentration of radioactivity in a region of interest is often expressed as the Standardized Uptake Value (SUV). nih.govfrontiersin.org The SUV normalizes the measured radioactivity concentration to the injected dose and the patient's body weight, providing a semi-quantitative measure of tracer uptake. nih.gov For more rigorous quantification, dynamic PET scans are combined with arterial blood sampling, where the radioactivity in plasma is measured over time using a well counter (often based on scintillation detection) to generate an input function for kinetic modeling. nih.gov This allows for the calculation of absolute rates of tracer uptake and metabolism. nih.gov

Table 4: Example of Quantitative [¹⁸F]Fluorocholine PET Data in Medical Imaging Research

Parameter Value Context
Median SUVmax (Adenomas) 4.9 Preoperatively identified parathyroid adenomas
Median SUVmax (Thyroid) 2.7 Physiologic uptake in the thyroid gland
Optimal SUVmax Cut-off > 4.12 For differentiating adenomas with 100% specificity

Data sourced from prospective studies on parathyroid imaging. frontiersin.orgresearchgate.netnih.gov

Future Perspectives and Emerging Research Directions for Fluorocholine Investigations

Design and Synthesis of Next-Generation Fluorocholine (B1215755) Derivatives for Research Applications

The foundational design of fluorocholine has paved the way for the development of next-generation derivatives aimed at refining its diagnostic and research capabilities. Scientific exploration is focused on synthesizing analogues that may offer improved pharmacokinetics, higher target-to-background ratios, or alternative metabolic trapping mechanisms. Research has extended beyond the standard [¹⁸F]fluoromethyl-dimethyl-2-hydroxyethylammonium ([¹⁸F]FCH) to include other fluorinated choline (B1196258) derivatives.

Key areas of development involve modifying the alkyl chain separating the fluorine-18 (B77423) radiolabel from the quaternary amine. For instance, analogues such as [¹⁸F]fluoroethylcholine ([¹⁸F]FECH) and [¹⁸F]fluoropropylcholine have been synthesized and investigated. researchgate.net The rationale for these modifications is to alter the molecule's interaction with choline transporters and choline kinase, the primary enzymes responsible for its cellular uptake and retention. By changing the length of the fluoroalkyl group, researchers aim to fine-tune the tracer's biological behavior, potentially enhancing its specificity for certain cellular states or improving its clearance from non-target tissues.

The synthesis of these next-generation derivatives often employs a two-step approach starting from the corresponding ditosylated or dibrominated alkanes. researchgate.net For example, microfluidic systems have been utilized for the sequential and repeatable radiosynthesis of [¹⁸F]fluoromethyl, [¹⁸F]fluoroethyl, and [¹⁸F]fluoropropyl choline. researchgate.net This technology allows for precise control over reaction conditions and facilitates the purification process, which is critical for producing radiotracers suitable for research and potential clinical use. researchgate.net The development of novel purification procedures that avoid complex high-performance liquid chromatography (HPLC) is also a significant goal, as this would simplify the synthesis process, reduce costs, and make these advanced tracers more accessible for widespread research. researchgate.net

Innovations in Automated Radiosynthesis for Enhanced Research Throughput

The transition from manual to automated radiosynthesis has been a critical step in advancing fluorocholine research, enabling higher throughput, improved reproducibility, and enhanced safety. Several commercial and modified synthesis modules are now used to reliably produce [¹⁸F]fluorocholine, streamlining its availability for preclinical and clinical investigations.

The automated synthesis of [¹⁸F]fluorocholine is typically a two-step process. The first step involves the nucleophilic substitution of a precursor like dibromomethane (B42720) with [¹⁸F]fluoride, often mediated by Kryptofix 2.2.2 and potassium carbonate, to produce [¹⁸F]fluorobromomethane. mdpi.comcas.cznih.gov This gaseous intermediate is then used in the second step to alkylate a precursor, N,N-dimethylaminoethanol (DMAE), which is often loaded onto a solid-phase extraction cartridge. mdpi.comcas.cz The final product, [¹⁸F]fluorocholine, is then purified using a series of cartridges to remove unreacted precursors and impurities. cas.cznih.gov

Various automated synthesis platforms have been adapted for this process, each with specific performance characteristics. The GE TracerLab and FASTlab modules are prominent examples. Modifications to the reactor design in modules like the GE TracerLab FX have been shown to produce high radiochemical purity and reproducible yields. mdpi.comahajournals.org The GE FASTlab II synthesizer utilizes a single-use cassette, simplifying the process and ensuring sterile conditions for each run. cas.cz This method has demonstrated the ability to reproducibly generate [¹⁸F]fluorocholine at radioactive concentrations sufficient for multiple imaging doses from a single synthesis. cas.cz These automated techniques significantly reduce synthesis time to under 40 minutes and provide high radiochemical yields with exceptional purity, making them suitable for routine production. nih.gov

Performance of Different Automated Synthesis Modules for [¹⁸F]Fluorocholine
Synthesizer ModuleRadiochemical Yield (non-decay corrected)Radiochemical PurityTotal Synthesis TimeReference
Modified GE TracerLab FX(FDG)High, reproducible yields≥99%Not specified mdpi.com
GE FASTlab II17.8 ± 2.5%>99%Not specified cas.cz
Modified GE TracerLab MX15-25%>99%< 35 minutes nih.gov

Integration of Fluorocholine Data with Systems Biology and Metabolic Modeling in Research

The data derived from fluorocholine positron emission tomography (PET), which reflects cellular choline metabolism, offers a significant opportunity for integration into systems biology and metabolic modeling frameworks. While metabolomics provides a static snapshot of metabolite levels, fluorocholine PET offers a dynamic, in-vivo measurement of a specific metabolic flux—the rate of choline phosphorylation. This provides a crucial piece of information for understanding the complex web of biochemical reactions within a biological system.

Computational pipelines are being developed to integrate multi-omics data, including transcriptomics, proteomics, and metabolomics, into genome-scale metabolic models (GSMMs). nih.govsnmjournals.org Tools like Constraint-based Optimization of Metabolic Objectives (COMO) and INTEGRATE use these data to construct context-specific models of cellular metabolism. nih.govsnmjournals.org For instance, transcriptomic data can be used to infer which enzymatic reactions are active, thereby constraining the possible flux distributions within the metabolic network. snmjournals.org

Enhance Model Accuracy: By constraining the model with real-world metabolic flux data, the predicted flux distributions throughout the entire metabolic network become more physiologically relevant. mdpi.com

Dissect Regulatory Mechanisms: Systems biology approaches can help determine whether changes in fluorocholine uptake are due to alterations in gene expression of choline transporters and kinases or due to metabolic regulation (e.g., substrate availability or allosteric modulation). snmjournals.org

Generate Novel Hypotheses: The integrated models can predict downstream metabolic consequences of altered choline metabolism, generating new, testable hypotheses about the role of this pathway in various physiological and pathological states. core.ac.uk

This approach moves beyond simple correlation to establish a more causative link between molecular-level changes and the whole-system phenotype, embodying a key goal of systems biology. core.ac.uk

Exploration of Fluorocholine in Novel Biological Research Paradigms Beyond Established Areas

While fluorocholine is well-established in oncology, its role as a marker of cell membrane turnover and proliferation is being explored in a variety of novel biological contexts beyond cancer. These emerging applications leverage its ability to detect regions of high metabolic activity and cellular turnover.

Endocrine Research: Hyperparathyroidism A significant non-oncological application for fluorocholine PET is in the localization of hyperfunctioning parathyroid tissue in patients with primary hyperparathyroidism. mdpi.comnih.gov This condition is typically caused by a benign adenoma that overproduces parathyroid hormone. When conventional imaging techniques like ultrasound and ⁹⁹ᵐTc-sestamibi scintigraphy are inconclusive, [¹⁸F]fluorocholine PET/CT has demonstrated superior performance in identifying the location of these adenomas. researchgate.netcas.cznih.gov Studies have reported high sensitivity and positive predictive values, successfully guiding minimally invasive surgery even in challenging cases with small, ectopic, or multiple gland disease. researchgate.netcas.cznih.gov

Cardiovascular and Inflammation Research Emerging research indicates that [¹⁸F]fluorocholine can be used to image inflammation, particularly within atherosclerotic plaques. ahajournals.org Choline is a key component of cell membranes, and its uptake is increased in proliferating cells, including the active macrophages that characterize vulnerable plaques. ahajournals.org A proof-of-concept study demonstrated that [¹⁸F]fluorocholine uptake is significantly higher in symptomatic carotid plaques compared to asymptomatic ones and that this uptake strongly correlates with macrophage infiltration, a key marker of plaque vulnerability. ahajournals.org This suggests a potential role for fluorocholine PET in identifying patients at higher risk of stroke or myocardial infarction. Furthermore, fluorocholine uptake has been noted in other inflammatory and infectious processes, indicating a broader potential for imaging inflammation. nih.govcore.ac.ukresearchgate.net

Neuroscience and Neurological Disorders In the field of neuro-oncology, fluorocholine PET has shown promise in evaluating patients with suspected recurrence of primary brain neoplasms, such as gliomas and meningiomas. snmjournals.orgnih.govresearchgate.net Due to its low uptake in normal brain tissue, it can provide a high-contrast signal for recurrent tumors, helping to differentiate them from post-treatment changes like radiation necrosis. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing [18F]Fluorocholine, and how do they ensure radiochemical purity?

The synthesis of [18F]Fluorocholine typically involves a two-step labeling reaction using automated solid-phase extraction (SPE) cartridges. For example, Sep-PakⓇSilica cartridges are optimized (three cartridges in series) to remove impurities, with dimethylaminoethanol (DMAE) diluted to 10% to maximize radiochemical yield . Quality control includes verifying compliance with pharmacopeial standards (e.g., European Pharmacopoeia) for pH, radionuclidic purity, and residual solvents.

Q. How do researchers validate the diagnostic accuracy of [18F]Fluorocholine PET/CT in clinical studies?

Validation involves retrospective analysis of incidental findings (e.g., breast lesions) detected during [18F]Fluorocholine PET/CT scans. Lesions are histopathologically confirmed (via core-needle biopsy or excision), with metabolic activity (SUVmax) and CT morphology correlated to malignancy. For instance, malignant lesions exhibit SUVmax >2.5 and focal uptake, while benign lesions show no significant uptake above background .

Q. What are the critical parameters for maintaining labeling efficiency during [18F]Fluorocholine synthesis?

Key factors include precursor concentration (e.g., DMAE dilution), reaction time (~50 minutes), and pressure conditions. Reduced pressure (-0.65 to -0.85 bars) during azeotropic drying improves labeling efficiency by 2.5-fold (from 7.5% to 24.3%) by minimizing moisture interference .

Advanced Research Questions

Q. How can contradictory data on labeling efficiency under reduced-pressure conditions be resolved?

Contradictions arise from variations in reactor setup and precursor handling. A systematic approach involves:

  • Comparing labeling yields across pressure gradients (e.g., -0.65 vs. -0.85 bars).
  • Standardizing drying times (e.g., 120 seconds post-evaporation) to ensure consistent precursor activation .
  • Replicating studies with larger sample sizes to assess reproducibility .

Q. What experimental designs are recommended for optimizing [18F]Fluorocholine synthesis protocols?

Use factorial design to test variables:

  • Precursor volume : 0.2 mL of fluoromethyl triflate vs. bromide (yields 80% vs. <10% ).
  • SPE cartridges : Silica vs. C18 for impurity removal .
  • Reaction temperature : Heating at 80°C for nucleophilic substitution . Advanced statistical tools (e.g., multivariate optimization) can resolve interactions between variables .

Q. How can [18F]Fluorocholine PET/CT imaging biomarkers be correlated with phospholipid metabolism in hepatocellular carcinoma (HCC)?

Static PET scans (tumor-to-background ratios) are combined with lipidomic profiling to identify phospholipid subclasses (e.g., phosphatidylcholines with short-chain unsaturated fatty acids). No correlation was found with dynamic PET parameters (k1–k4), suggesting static imaging suffices for biomarker validation .

Q. What strategies address challenges in multi-omics integration for [18F]Fluorocholine-based research?

  • Lipidomics : Use principal component analysis (PCA) to cluster tumor-specific phosphatidylcholines.
  • Imaging : Co-register PET/CT data with histopathology to map metabolic hotspots.
  • Limitations : Endogenous lipid analysis may not reflect radiotracer metabolism, necessitating separate radio-metabolite studies .

Methodological Guidance

Q. How to design a study comparing first-line vs. second-line [18F]Fluorocholine PET/CT in hyperparathyroidism?

  • Cohort : Patients with primary hyperparathyroidism (HPT) and inconclusive [99mTc]Tc-MIBI SPECT/CT.
  • Outcomes : Diagnostic accuracy (sensitivity/specificity), cost-effectiveness (QALYs), and workflow efficiency (hospital visits).
  • Analysis : Incremental cost-effectiveness ratios (ICERs) to compare strategies, adjusting for regional healthcare tariffs .

Q. What quality control assays are essential for [18F]Fluorocholine batch release?

  • Radiochemical purity : HPLC with UV/radioactive detection (threshold >95%).
  • Residual solvents : Gas chromatography for acetonitrile (<410 ppm).
  • Sterility : Membrane filtration and incubation in thioglycolate media .

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